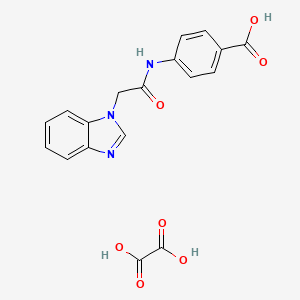![molecular formula C8H9N3O B3086864 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 116636-30-7](/img/structure/B3086864.png)
5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound that has been studied for its potential therapeutic applications . It has been reported as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .
Synthesis Analysis
The synthesis of this compound involves iterative optimization starting with a screening hit from an in-house compound library . The process results in a potent BET inhibitor with a unique binding mode and a novel chemical structure .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its potent inhibitory activity against BET proteins . The atomic coordinates of this compound have been deposited in the Protein Data Bank .Scientific Research Applications
Antioxidant Activity
5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has been synthesized and its antioxidant activity has been evaluated. The compound demonstrated significant scavenging effects on radicals, indicating potential antioxidant properties (Chaban et al., 2013).
Synthesis and Industrial Applications
The compound has been synthesized as an intermediate for the production of angiotensin II receptor antagonists. Two innovative synthesis routes were explored, one involving conversion of 1,1-bis(methylthio)-2-nitroethene and the other using propionitrile, with the latter being scaled for industrial production (Stucky et al., 1997).
Molecular Structure Analysis
Detailed studies on the molecular structure and vibrational properties of this compound and its derivatives have been conducted using density functional theory (DFT) and X-ray diffraction. These studies provide insights into the compound's structural characteristics and potential applications in various fields (Lorenc et al., 2008).
Antimicrobial and Anticancer Activity
Novel derivatives of this compound, functionalized with 1,2,3-triazole/isoxazole, have been synthesized and evaluated for their antimicrobial and anticancer activities. These findings suggest the potential of these derivatives in therapeutic applications (Banda et al., 2016).
Halogenation Reactions
Studies on the halogenation reactions of this compound derivatives have been conducted, yielding various halogenated compounds. These reactions are significant for further chemical modifications and potential applications in medicinal chemistry (Yutilov et al., 2005).
Vibrational Spectra and Molecular Structure
Further studies on the vibrational spectra and molecular structure of this compound and its derivatives have been conducted using DFT calculations and various spectroscopic methods. These studies provide additional insights into the compound's properties and potential applications in materials science (Dymińska et al., 2010).
Prospective Therapeutic Agents
Imidazo[4,5-b]pyridine scaffolds, including derivatives of this compound, have been identified as potential therapeutic agents due to their broad range of applications in medicinal chemistry. These compounds have shown promise in various areas, including anticancer and antimicrobial treatments (Deep et al., 2016).
Mechanism of Action
Target of Action
The primary target of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body .
Mode of Action
This compound acts as an antagonist to the angiotensin II receptor . By binding to this receptor, it prevents the action of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .
Biochemical Pathways
The action of this compound on the angiotensin II receptor affects the renin-angiotensin-aldosterone system (RAAS) . This system is responsible for regulating blood pressure and fluid balance. By blocking the action of angiotensin II, the compound helps to relax and widen blood vessels, thereby reducing blood pressure .
Pharmacokinetics
It is known to be soluble in dimethyl sulfoxide (dmso) and ethanol , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of blood vessels and a reduction in blood pressure . This can be beneficial in conditions such as hypertension.
Future Directions
properties
IUPAC Name |
5,7-dimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)10-8(12)11-7/h3H,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCGJUGNDSJQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)
![4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086801.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)





![2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3086853.png)


